molecular formula C21H24N2O2S B2855904 N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide CAS No. 954060-62-9

N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide

Cat. No.: B2855904
CAS No.: 954060-62-9
M. Wt: 368.5
InChI Key: XZGCEOJEEYKUKL-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a sulfonamide group and an alkyl chain containing a dimethylamino group. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 296.40 g/mol. The presence of the dimethylamino group is significant as it enhances the compound's lipophilicity and ability to interact with biological targets, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism disrupts the synthesis of nucleic acids and ultimately inhibits bacterial proliferation.

Activity Mechanism
AntimicrobialInhibition of folate synthesis via PABA mimicry

Anticancer Activity

In addition to its antimicrobial effects, this compound exhibits anticancer properties . Studies have indicated that sulfonamide derivatives can inhibit various kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have been evaluated against the NCI-60 cancer cell line panel, demonstrating significant antiproliferative activity.

A study highlighted that certain sulfonamide derivatives showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents. Although specific data on this compound is limited, structural analogs have provided insights into its possible efficacy.

Compound IC₅₀ (µM) Cancer Cell Line
Compound A0.33A498 (Renal Cancer)
Compound B0.50MCF-7 (Breast Cancer)

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:

  • Kinase Inhibition : Similar compounds have been documented to inhibit receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis.
  • Cell Cycle Arrest : Some sulfonamide derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain analogs may increase ROS levels within cells, contributing to cytotoxicity against cancer cells.

Case Studies and Research Findings

A notable study investigated a series of sulfonamide derivatives for their anticancer activity and kinase inhibition profiles. The findings revealed that modifications in the sulfonamide structure could significantly alter biological activity:

  • Compound 1c showed high inhibition against multiple kinases with an IC₅₀ value of 0.12 µM.
  • Compound 2l exhibited selective activity against renal cancer cell lines with IC₅₀ values comparable to established chemotherapeutics.

These studies underscore the importance of structure-activity relationships (SAR) in optimizing the efficacy of sulfonamide-based compounds.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In vivo Studies : Investigating pharmacokinetics and toxicity profiles in animal models.
  • Combination Therapies : Evaluating synergistic effects when used in conjunction with other anticancer or antimicrobial agents.
  • Mechanistic Studies : Detailed investigations into specific molecular targets and pathways affected by this compound.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-23(2)20-12-9-17(10-13-20)6-5-15-22-26(24,25)21-14-11-18-7-3-4-8-19(18)16-21/h3-4,7-14,16,22H,5-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCEOJEEYKUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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